2-(1H-indazol-3-yl)acetic acid
Overview
Description
2-(1H-indazol-3-yl)acetic acid is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to acetic acid .
Synthesis Analysis
The synthesis of 2-(1H-indazol-3-yl)acetic acid involves a microwave-assisted approach that allows for parallel synthesis, variation of the indole substitution pattern, and high overall yield . This optimized synthetic route has been scaled up to yield multi-gram amounts of preferred indole compounds .Molecular Structure Analysis
The molecular formula of 2-(1H-indazol-3-yl)acetic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
The formation of 2-(1H-indazol-3-yl)acetic acid involves various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions . The synthesis of 2H-indazoles involves the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
2-(1H-indazol-3-yl)acetic acid has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 66 Ų .Scientific Research Applications
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Treatment of Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthesis of Indazoles
The synthesis of indazoles has been a subject of research in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Antineoplastic Activity
3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
Anti-Inflammatory and Analgesic Activities
Certain indazole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .
Antifungal and Antimicrobial Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from indazole-containing compounds, have shown antifungal activity . They also exhibit antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
Compounds synthesized from (1H-1,2,3-Triazol-1-yl)acetic acids, which can be derived from indazole-containing compounds, have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Anti-Inflammatory, Antitumor, Antidiabetic, Anti-Allergic, Antipyretic, Antioxidant, Anti-Amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities
The derivatives of 1,3-diazole, which can be synthesized from indazole-containing compounds, show a wide range of biological activities such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Heterocyclic Compounds
Indazole-containing derivatives are important building blocks for the synthesis of heterocyclic compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Anti-Spermatogenic Activity
Certain indazole-containing derivatives have shown anti-spermatogenic activity .
Antiproliferative Activities
Several new N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
Safety And Hazards
Future Directions
There are ongoing efforts to develop efficient and sustainable synthesis methods for 2-(1H-indazol-3-yl)acetic acid and its derivatives . These compounds are promising building blocks for drug discovery . Further exploration of the medicinal properties of indazole is expected in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
2-(2H-indazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFPVACIKHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499521 | |
Record name | (2H-Indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-3-yl)acetic acid | |
CAS RN |
26663-42-3 | |
Record name | (2H-Indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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